molecular formula C12H17NO4S B12596323 Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate CAS No. 644991-26-4

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate

Cat. No.: B12596323
CAS No.: 644991-26-4
M. Wt: 271.33 g/mol
InChI Key: AQTOHTQKPWGTJJ-UHFFFAOYSA-N
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Description

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate is a thiazole-derived ester characterized by a 1,3-thiazole core substituted at position 2 with a 1-(acetyloxy)-3-methylbutyl group and at position 4 with a methyl carboxylate. The acetyloxy group introduces ester functionality, while the 3-methylbutyl chain contributes to its lipophilic character.

Properties

CAS No.

644991-26-4

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

methyl 2-(1-acetyloxy-3-methylbutyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H17NO4S/c1-7(2)5-10(17-8(3)14)11-13-9(6-18-11)12(15)16-4/h6-7,10H,5H2,1-4H3

InChI Key

AQTOHTQKPWGTJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1=NC(=CS1)C(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by esterification to introduce the carboxylate group. The acetyloxy group is then introduced via acetylation using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with biological pathways. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole derivatives with ester functionalities and alkyl/aryl substituents are common in medicinal chemistry. Below is a detailed comparison of Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate with analogous compounds, focusing on structural variations, physicochemical properties, and inferred biological relevance.

Structural and Substituent Analysis

Key structural analogs and their differences are summarized in Table 1:

Compound Name Substituent at Thiazole-2 Position Key Functional Groups Potential Impact on Properties
This compound 1-(Acetyloxy)-3-methylbutyl Acetyloxy ester, branched alkyl chain Moderate lipophilicity, ester hydrolysis susceptibility
Methyl 2-[1-(acetyloxy)-3-(methylthio)propyl]-1,3-thiazole-4-carboxylate 1-(Acetyloxy)-3-(methylthio)propyl Acetyloxy ester, methylthio group Increased polarity due to sulfur; potential for disulfide bonding
Methyl 2-[1-(trifluoroacetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate 1-(Trifluoroacetyloxy)-3-methylbutyl Trifluoroacetyloxy ester Enhanced electron-withdrawing effect; greater metabolic stability
Methyl 2-[1-(acetyloxy)-3-phenylpropyl]-1,3-thiazole-4-carboxylate 1-(Acetyloxy)-3-phenylpropyl Acetyloxy ester, aromatic phenyl group Higher lipophilicity; potential π-π interactions in target binding
Ethyl 2-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxylate (WZ-9727) (4-Fluorophenyl)methyl Fluorinated benzyl group, ethyl ester Improved bioavailability via fluorination; altered electronic profile

Table 1 : Structural comparison of thiazole-4-carboxylate derivatives.

Notes

Limitations : Direct comparative pharmacological data for the target compound and its analogs are scarce in the provided evidence. Inferences are drawn from structural and functional group trends.

Synthetic Considerations : The acetyloxy group’s susceptibility to hydrolysis necessitates protective strategies during synthesis, whereas trifluoroacetyloxy groups offer greater stability .

Future Directions : Empirical studies on solubility, stability, and biological activity are needed to validate hypotheses derived from structural comparisons.

Biological Activity

Methyl 2-[1-(acetyloxy)-3-methylbutyl]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's structural features suggest various mechanisms of action that could be explored in pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₀N₂O₃S, with a molecular weight of approximately 214.24 g/mol. The compound contains a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₈H₁₀N₂O₃S
Molecular Weight214.24 g/mol
LogP1.814
PSA100.02 Ų

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Properties

In vitro studies have suggested that this compound may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The inhibition of these cytokines can be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer effects, particularly in targeting cancer cell proliferation and inducing apoptosis. Preliminary studies on this compound reveal that it may inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the modulation of cell cycle regulators and induction of oxidative stress within cancer cells.

Case Studies

Several case studies highlight the biological effects of thiazole derivatives:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various thiazole compounds against E. coli and found that those with acetyloxy substituents exhibited enhanced activity compared to their unsubstituted counterparts.
  • Inflammation Model : In a murine model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to controls, indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Proliferation : A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability with IC50 values comparable to established chemotherapeutic agents.

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